molecular formula C19H20O3 B1593740 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid CAS No. 64164-99-4

2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid

Cat. No.: B1593740
CAS No.: 64164-99-4
M. Wt: 296.4 g/mol
InChI Key: TWBTUJMPFAKNMV-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid is an organic compound with the molecular formula C19H20O3 It is known for its unique structure, which includes a benzoyl group attached to a benzoic acid moiety, with a 1,1-dimethylpropyl substituent on the benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses a benzoyl chloride derivative and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the benzoyl and benzoic acid groups allows for interactions with various molecular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-Benzoylbenzoic acid: Lacks the 1,1-dimethylpropyl substituent, making it less sterically hindered.

    4-(1,1-Dimethylpropyl)benzoic acid: Does not have the additional benzoyl group, affecting its reactivity and applications.

Uniqueness: 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid is unique due to the presence of both the benzoyl and benzoic acid groups, along with the 1,1-dimethylpropyl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)benzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-19(2,3)14-11-9-13(10-12-14)17(20)15-7-5-6-8-16(15)18(21)22/h5-12H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBTUJMPFAKNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070059
Record name Benzoic acid, 2-[4-(1,1-dimethylpropyl)benzoyl]-
Source EPA DSSTox
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64164-99-4
Record name 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64164-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-(1,1-dimethylpropyl)benzoyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[4-(1,1-dimethylpropyl)benzoyl]-
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Record name Benzoic acid, 2-[4-(1,1-dimethylpropyl)benzoyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1,1-dimethylpropyl)benzoyl]benzoic acid
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Synthesis routes and methods

Procedure details

74 g (0.5 mole) of phthalic anhydride were reacted with 128 g (1.05 moles) of AlCl3 and 25 g (0.2 mole) of diethylzinc in 74 g of tert-amylbenzene, similarly to Example 1. After the mixture had been worked up, 118 g (80% of theory) of pure 2-(4'-tert-amylbenzoyl)-benzoic acid were obtained.
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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